![molecular formula C27H29N5O3 B2614701 (Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide CAS No. 398998-05-5](/img/structure/B2614701.png)
(Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide
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Description
(Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide is a chemical compound that has been studied for its potential use in scientific research. It is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated. In
Scientific Research Applications
Nitro-aromatic Compounds in Environmental Studies
Nitro-aromatic compounds, such as 3-Nitrobenzanthrone, have been extensively studied for their environmental impact, particularly regarding air pollution and potential carcinogenic effects. For instance, 3-Nitrobenzanthrone is known for its mutagenic and carcinogenic properties, identified in diesel exhaust and ambient air particulate matter. Research has highlighted its genotoxicity, forming DNA adducts after metabolic activation. Such studies underline the importance of monitoring and regulating nitro-aromatic pollutants to mitigate health risks associated with air quality (Arlt, 2005).
properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3/c33-26(29-28-21-22-8-7-13-25(20-22)32(34)35)14-15-30-16-18-31(19-17-30)27(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-13,20-21,27H,14-19H2,(H,29,33)/b28-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEANVMCSMNNJOP-HFTWOUSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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